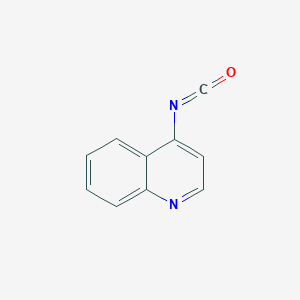

4-Isocyanatoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6N2O |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

4-isocyanatoquinoline |

InChI |

InChI=1S/C10H6N2O/c13-7-12-10-5-6-11-9-4-2-1-3-8(9)10/h1-6H |

InChI Key |

BVZUQJFBJMDQHV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Isocyanatoquinoline and Its Analogs

Established Synthetic Pathways

Conventional methods for synthesizing isocyanates have been adapted for the preparation of 4-isocyanatoquinoline. These routes are well-documented and have been historically significant in accessing this class of compounds.

The Curtius rearrangement is a cornerstone reaction in organic chemistry for converting carboxylic acids into amines, ureas, or carbamates via an isocyanate intermediate. wikipedia.orgnih.gov This thermal decomposition of an acyl azide (B81097) proceeds with the loss of nitrogen gas to yield the corresponding isocyanate. wikipedia.orgorganic-chemistry.org The reaction is known for its tolerance of a wide variety of functional groups and proceeds with complete retention of the migrating group's stereochemistry. nih.gov

The synthesis of this compound via this pathway commences with quinoline-4-carboxylic acid. This starting material is first converted to its corresponding acyl azide, quinoline-4-carbonyl azide. This transformation can be achieved using several methods, including reaction with diphenylphosphoryl azide (DPPA) in a one-pot procedure, which avoids the isolation of potentially explosive acyl azides. nih.gov The resulting quinoline-4-carbonyl azide is then heated in an inert solvent. The thermal conditions induce the rearrangement, releasing dinitrogen gas and forming this compound. wikipedia.orgmasterorganicchemistry.com

The mechanism is understood to be a concerted process where the alkyl or aryl group migrates to the nitrogen atom simultaneously with the expulsion of nitrogen gas, avoiding the formation of a discrete nitrene intermediate. wikipedia.org The resulting this compound can be isolated or used in situ for further reactions. organic-chemistry.org A similar process has been described for the synthesis of the isomeric 3-isocyanatoquinoline. google.com

Key steps in the Curtius Rearrangement:

Azide Formation: Conversion of quinoline-4-carboxylic acid or its corresponding acyl chloride to quinoline-4-carbonyl azide.

Thermal Rearrangement: Heating the acyl azide in an inert solvent to induce rearrangement to this compound with the loss of N₂ gas.

Phosgenation: The traditional industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.gov For the synthesis of this compound, the precursor is 4-aminoquinoline (B48711). wikipedia.org This process is typically carried out in either a liquid or gas phase. nih.gov

Liquid-Phase Phosgenation: Involves the direct reaction of 4-aminoquinoline with phosgene in an inert solvent. This method is generally suitable for amines with higher boiling points. nih.gov

Gas-Phase Phosgenation: The amine is vaporized at high temperatures (200–600 °C) and reacted with gaseous phosgene. nih.gov

While effective and offering high yields, the phosgene route suffers from significant drawbacks related to the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride (HCl) byproduct, which are contrary to the principles of green chemistry. nih.gov

Phosgene-Free Approaches: Growing safety and environmental concerns have driven the development of phosgene-free synthetic routes to isocyanates. nih.govresearchgate.net These methods utilize less hazardous reagents to introduce the carbonyl group.

One prominent phosgene-free method is the dimethyl carbonate (DMC) process . DMC is an environmentally benign carbonylation reagent that can react with amines to form carbamates. nih.gov In this approach, 4-aminoquinoline would first react with DMC, often in the presence of a catalyst, to form a methyl carbamate (B1207046) derivative. Subsequent thermal decomposition (thermolysis) of this carbamate yields the desired this compound. nih.govgoogle.com

Another green alternative involves the use of urea (B33335) . The reaction of an amine with urea and an alcohol can produce N-substituted carbamates, which can then be pyrolyzed to the isocyanate. researchgate.net These phosgene-free pathways are central to making the synthesis of isocyanates, including this compound, safer and more environmentally friendly. nih.govresearchgate.net

| Method | Key Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Phosgenation | Phosgene (COCl₂) | Well-established, high yield, rapid reaction nih.gov | Highly toxic reagent, corrosive HCl byproduct, energy-intensive nih.gov |

| Dimethyl Carbonate (DMC) Method | Dimethyl Carbonate | Eco-friendly, non-corrosive, minimal equipment requirements nih.gov | Often requires catalysts and thermal decomposition step |

| Urea Method | Urea | Utilizes an active form of CO₂, avoids phosgene researchgate.net | May require specific catalysts and multi-step process |

Besides the Curtius rearrangement, other classic name reactions can potentially be employed to generate isocyanates. The Hofmann rearrangement offers a pathway from a primary amide to an isocyanate. masterorganicchemistry.com In this case, quinoline-4-carboxamide would be the starting material. The reaction is typically conducted by treating the amide with bromine and a strong base, such as sodium hydroxide. An N-bromoamide intermediate is formed, which, upon heating, rearranges to the isocyanate with the loss of a bromide ion. masterorganicchemistry.com Similar to the Curtius reaction, the isocyanate is often generated in situ and reacted further with a nucleophile like water or an alcohol. masterorganicchemistry.com

Modern and Emerging Synthetic Strategies

Contemporary synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. For this compound, this involves the use of metal catalysis for functionalizing the quinoline (B57606) core and the overarching application of green chemistry principles.

Transition-metal catalysis has become an indispensable tool for constructing and functionalizing complex heterocyclic scaffolds like quinoline. frontiersin.orgmdpi.com While direct metal-catalyzed synthesis of this compound is not widely reported, these catalytic methods are crucial for preparing the necessary precursors with high precision.

For instance, transition-metal-catalyzed C-H bond functionalization allows for the direct introduction of functional groups onto a pre-formed quinoline ring, which can then be converted to the isocyanate group. nih.gov Catalytic methods such as silylation or borylation can install a handle on the quinoline ring at the 4-position, which can be subsequently transformed into an amino or carboxylic acid group, the direct precursors for phosgenation or the Curtius rearrangement, respectively. nih.gov

Furthermore, metal catalysts are employed in constructing the quinoline ring itself. Rhodium(I)-catalyzed annulation reactions have been used in syntheses involving quinoline derivatives, such as 8-isocyanatoquinoline, demonstrating the compatibility of the isocyanate group with certain catalytic systems under specific conditions. nih.govacs.org The development of novel catalysts, including chiral-at-metal catalysts, continues to open new avenues for the asymmetric synthesis of complex quinoline-based molecules. rsc.org

| Parameter | Condition | Yield |

|---|---|---|

| Catalyst | Rh(I) | Up to 85% |

| Ligand | dppe | |

| Solvent | 1,4-dioxane | |

| Temperature | 120 °C |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mit.eduepa.gov The synthesis of this compound is increasingly being viewed through this lens.

Key applications of green chemistry in this context include:

Preventing Waste: Moving from stoichiometric reagents to catalytic processes improves atom economy and reduces waste. mit.edunih.gov The use of transition-metal catalysis for quinoline functionalization is a prime example. frontiersin.org

Designing Safer Syntheses: The most significant contribution is the shift away from highly toxic phosgene to safer alternatives like dimethyl carbonate or urea for isocyanate formation. nih.govnih.govresearchgate.net This minimizes potential risks to human health and the environment. epa.gov

Increasing Energy Efficiency: The development of catalysts that operate at lower temperatures and pressures contributes to reduced energy consumption. mit.edu Research into novel catalytic systems, such as magnetically recoverable nanocatalysts, also simplifies product separation and catalyst recycling, further enhancing the process's sustainability. frontiersin.org

Use of Safer Solvents: Green chemistry encourages replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids where possible. mit.edu

The adoption of multicomponent reactions, which combine several starting materials in a single step to form a complex product, also represents a green approach by reducing the number of synthetic steps and purification stages required. rsc.org The continuous evolution of synthetic methods towards these ideals is crucial for the future of chemical manufacturing.

Flow Chemistry and Continuous Processing Applications

The application of flow chemistry and continuous processing to the synthesis of isocyanates, including quinoline derivatives, offers significant advantages over traditional batch methods, particularly concerning safety, efficiency, and scalability. europa.euresearchgate.net Isocyanate synthesis often involves highly reactive and hazardous reagents, such as phosgene derivatives, or thermally unstable intermediates like acyl azides used in the Curtius rearrangement. google.com Flow chemistry mitigates these risks by utilizing small reactor volumes, which minimizes the quantity of hazardous material present at any given time. europa.eubeilstein-journals.org

The intrinsic properties of flow reactors, such as high surface-area-to-volume ratios, enable superior heat and mass transfer. europa.eunih.gov This enhanced control over reaction temperature is critical for highly exothermic reactions, preventing the formation of hot spots that can lead to side reactions or dangerous thermal runaway events. europa.eu Similarly, the rapid and efficient mixing achieved in microreactors ensures homogenous reaction conditions, often leading to higher yields and purity compared to batch processes. beilstein-journals.orgnih.gov

While specific literature detailing the continuous flow synthesis of this compound is not abundant, the principles are well-established for related compounds and reactions. For instance, continuous flow has been successfully employed for the generation and use of highly reactive organometallic reagents, which were subsequently reacted with 8-isocyanatoquinoline. acs.orgacs.orgnih.gov This demonstrates the compatibility of the quinoline isocyanate scaffold with flow chemistry conditions. The generation of isocyanates via the Curtius rearrangement is particularly well-suited to a flow process, where the acyl azide intermediate can be generated and immediately rearranged in a "telescoped" sequence, avoiding the isolation of the potentially explosive azide.

Table 1: Advantages of Flow Chemistry for Isocyanate Synthesis

| Advantage | Description | Relevance to this compound Synthesis |

|---|---|---|

| Enhanced Safety | Small reactor volumes limit the amount of hazardous material (e.g., phosgene, acyl azides) at any point in time, reducing the risk of accidents. europa.eubeilstein-journals.org | Safer handling of reagents for converting 4-aminoquinoline or 4-quinolinecarboxylic acid to the isocyanate. |

| Superior Heat Transfer | High surface-area-to-volume ratio allows for rapid dissipation of heat, preventing hot spots and thermal runaway in exothermic reactions. europa.eunih.gov | Precise temperature control during the formation of the isocyanate group, which can be highly energetic. |

| Efficient Mixing | Rapid mixing of reagents leads to uniform concentration and temperature, improving reaction selectivity and yield. nih.gov | Minimizes byproduct formation, leading to a purer product and simplifying downstream processing. |

| Scalability | Production can be increased by running the flow process for longer durations ("scaling out") rather than using larger, potentially more hazardous, batch reactors. beilstein-journals.org | Facilitates straightforward transition from laboratory-scale synthesis to pilot or industrial production. |

| Process Automation | Flow systems can be readily automated for precise control over parameters like residence time, stoichiometry, and temperature, ensuring reproducibility. europa.eu | Consistent production of high-quality this compound with minimal manual intervention. |

Precursor Synthesis and Intermediate Chemistry

The synthesis of this compound relies on the availability and chemical manipulation of key precursors, namely 4-aminoquinoline and quinoline-4-carboxylic acid derivatives.

Synthesis of 4-Aminoquinoline Precursors

4-Aminoquinoline is the most direct precursor to this compound via phosgenation or related methods. The synthesis of substituted 4-aminoquinolines is a well-explored area of medicinal chemistry. A primary and widely used method involves the nucleophilic substitution of a leaving group at the 4-position of the quinoline ring.

A common approach is the condensation of 4,7-dichloroquinoline (B193633) with an appropriate amine. nih.govplos.org While this method is often used to create N-substituted 4-aminoquinolines, the parent 4-aminoquinoline can be prepared using a protected ammonia (B1221849) equivalent or through subsequent dealkylation steps. The reaction is typically carried out in a solvent like N-methyl-2-pyrrolidone (NMP) or simply by heating the reactants together. nih.govnih.govacs.org

Alternative strategies provide access to a variety of substituted quinoline rings. One such method is a two-step process that begins with the condensation of an aniline (B41778) with methoxymethylene Meldrum's acid, followed by thermal cyclization in a high-boiling solvent like diphenyl ether to form a 4-hydroxyquinoline. ucsf.edu The resulting hydroxyl group can then be converted to a leaving group (e.g., a chloro group via reaction with POCl₃) and subsequently displaced by an amine. ucsf.edu

Table 2: Selected Synthetic Methods for 4-Aminoquinoline and its Analogs

| Starting Materials | Key Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| 4,7-Dichloroquinoline, appropriate amine | N-methyl-2-pyrrolidone (NMP), K₂CO₃, triethylamine | N-substituted-4-aminoquinolines | nih.govplos.org |

| 4,7-Dichloroquinoline, diaminoalkanes | Heating at 80 °C then 135 °C | N-alkylamino-4-aminoquinolines | nih.gov |

| Substituted aniline, Meldrum's acid, trimethyl-orthoformate | i) Reflux in DMF; ii) Diphenylether, ~300 °C; iii) POCl₃; iv) Amine | Ring-substituted 4-aminoquinolines | ucsf.edu |

Derivatization of Quinoline-4-carboxylic Acid Derivatives

Another crucial pathway to this compound involves the derivatization of quinoline-4-carboxylic acid. This carboxylic acid can be synthesized through several established name reactions.

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group (like an acetophenone) under basic conditions to yield quinoline-4-carboxylic acids. acs.orgnih.gov A patent describes a method starting with an isatin derivative, which undergoes ring-opening, condensation, and subsequent reactions to form the quinoline-4-carboxylic acid derivative. google.com

Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. nih.gov This method is advantageous due to the wide variety of commercially available anilines and aldehydes. Recent advancements have improved the yields for anilines bearing electron-withdrawing groups. nih.gov

Once quinoline-4-carboxylic acid is obtained, it can be converted into the target isocyanate. The most common and effective method for this transformation is the Curtius rearrangement . This process involves the conversion of the carboxylic acid into an acyl azide, which then thermally or photochemically rearranges to the isocyanate with the loss of nitrogen gas.

The general steps are as follows:

Activation of the Carboxylic Acid: The carboxylic acid is first converted into a more reactive derivative, typically an acid chloride (using thionyl chloride or oxalyl chloride) or a mixed anhydride.

Formation of the Acyl Azide: The activated acid derivative is then reacted with an azide source, such as sodium azide, to form the quinoline-4-carbonyl azide.

Rearrangement to Isocyanate: The acyl azide is carefully heated in an inert solvent (e.g., toluene, benzene). It undergoes rearrangement, extruding dinitrogen gas (N₂) to form this compound. A patent for a related compound, 3-isocyanatoquinoline, details a similar process where quinoline-3-carboxylic acid is converted to the isocyanate via an acyl azide intermediate formed using diphenylphosphoryl azide (DPPA). google.com This intermediate is then heated without isolation to yield the final product. google.com

Reactivity and Mechanistic Investigations of 4 Isocyanatoquinoline

Nucleophilic Addition Reactions

The electrophilic carbon atom of the isocyanate group in 4-isocyanatoquinoline is highly susceptible to attack by nucleophiles. This reactivity is the basis for the synthesis of a wide range of substituted quinoline (B57606) derivatives.

The reaction between an isocyanate and an amine is a well-established method for the synthesis of urea (B33335) derivatives. nih.govnih.gov In the case of this compound, its reaction with primary or secondary amines leads to the formation of quinoline-substituted ureas. This reaction typically proceeds without the need for a catalyst. rsc.org The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the isocyanate's carbonyl carbon, followed by a proton transfer to yield the stable urea product.

The synthesis of quinoline-2-yl substituted ureas has been explored through various methods, including the reaction of 2-aminoquinolines with isocyanates. acs.org While effective, this approach can involve the use of toxic reagents. acs.org Greener synthetic protocols are continually being developed to mitigate these concerns. acs.org For instance, an environmentally friendly method for the preparation of quinolin-2-yl substituted ureas in water has been established, highlighting the ongoing efforts to develop more sustainable synthetic routes. acs.org

A study on the synthesis of new quinoline-2-one derivatives demonstrated the reaction of N-amino-4,7-dimethy-6-nitroquinoline-2-one with phenyl isocyanate to produce a 1,3-disubstituted urea derivative. researchgate.netsapub.org This reaction showcases the utility of isocyanates in building complex molecular architectures based on the quinoline core. researchgate.netsapub.org

Table 1: Examples of Quinoline-Substituted Urea Synthesis

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | Primary/Secondary Amine | N-(Quinolin-4-yl)urea Derivative | nih.govnih.gov |

| N-amino-4,7-dimethy-6-nitroquinoline-2-one | Phenyl isocyanate | 1-(4,7-dimethyl-6-nitro-2-oxo-2H-quinolin-1-yl)-3-phenyl-urea | researchgate.netsapub.org |

This compound readily reacts with alcohols and thiols to form carbamates and thiocarbamates, respectively. evitachem.comnih.gov The synthesis of carbamates can be achieved through the reaction of this compound with an alcohol, often under catalytic conditions. nih.govorganic-chemistry.org For example, tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate (B1207046) has been shown to be an effective method. organic-chemistry.org

The formation of thiocarbamates from isocyanates and thiols is also a well-documented transformation. researchgate.netrsc.org These reactions can sometimes be performed under catalyst- and solvent-free conditions. researchgate.net Thiocarbamates exist in two isomeric forms: O-thiocarbamates and S-thiocarbamates. wikipedia.org The synthesis of S-alkyl (aryl) thiocarbamates can be achieved through the reaction of isocyanates with thiols. researchgate.net

The relative reactivity of alcohols and thiols towards isocyanates can be influenced by reaction conditions and the presence of catalysts. rsc.orgresearchgate.net Generally, the reaction with amines to form ureas is faster and more selective than the reactions with alcohols or thiols. rsc.org However, the use of specific catalysts can promote the formation of carbamates or thiocarbamates. rsc.org For instance, the base-catalyzed reaction of an isocyanate with a thiol is highly efficient. rsc.org

A study on the synthesis of quinoline-2-one derivatives also explored the formation of a thiourea (B124793) by reacting N-amino-4,7-dimethy-6-nitroquinoline-2-one with phenyl isothiocyanate. researchgate.netsapub.org While this involves an isothiocyanate rather than an isocyanate, it demonstrates the analogous reactivity for forming sulfur-containing derivatives.

Table 2: Synthesis of Carbamates and Thiocarbamates from this compound

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| This compound | Alcohol | Carbamate | evitachem.com |

| This compound | Thiol | Thiocarbamate | researchgate.net |

As discussed in the preceding sections, this compound exhibits characteristic reactivity towards alcohols, phenols, and amines. evitachem.comchemguide.co.uk These nucleophilic addition reactions are fundamental to the synthetic utility of this compound.

Amines: Primary and secondary amines are strong nucleophiles that react readily with this compound to yield the corresponding N,N'-disubstituted or N,N,N'-trisubstituted ureas. nih.govlibretexts.orglibretexts.org The reaction is generally rapid and does not typically require a catalyst. rsc.org

Alcohols and Phenols: Alcohols and phenols are also effective nucleophiles for reaction with this compound, leading to the formation of carbamates. pdx.edurutgers.edu These reactions may require heating or the use of a catalyst to proceed at a reasonable rate. nih.gov The acidity of the alcohol or phenol (B47542) can influence its reactivity.

The general order of reactivity for these nucleophiles with isocyanates is typically amines > alcohols > thiols, although this can be altered by the specific reaction conditions and catalysts employed. rsc.org

Cycloaddition Chemistry

In addition to nucleophilic addition reactions, the isocyanate group of this compound can participate in cycloaddition reactions, providing pathways to various heterocyclic structures.

The C=N double bond of the isocyanate group can act as a 2π component in [2+2] cycloaddition reactions. libretexts.org A prominent example of this type of reaction is the Staudinger ketene-imine cycloaddition, where an imine reacts with a ketene (B1206846) to form a β-lactam. wikipedia.orgmdpi.comrsc.orgrasayanjournal.co.in In the context of this compound, the C=N bond can be considered analogous to an imine for the purpose of this cycloaddition.

The reaction of this compound with a ketene, generated in situ from an acid chloride and a base, would be expected to yield a β-lactam fused to the quinoline ring. The mechanism of the Staudinger cycloaddition is generally considered to be a stepwise process involving the formation of a zwitterionic intermediate, followed by conrotatory ring closure to form the four-membered β-lactam ring. researchgate.net

Photochemical [2+2] cycloadditions are another important class of reactions for forming four-membered rings. libretexts.orgnih.gov These reactions typically involve the excitation of one of the reactants to an excited state, which then undergoes cycloaddition with the other component.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.orgorganic-chemistry.orgsigmaaldrich.comiitk.ac.in In a typical Diels-Alder reaction, a conjugated diene (the 4π component) reacts with a dienophile (the 2π component). wikipedia.org The quinoline ring system itself can participate in Diels-Alder reactions, either as the diene or dienophile component, depending on the substituents and the reaction partner.

The isocyanate group can influence the reactivity of the quinoline system in Diels-Alder reactions. More commonly, the C=N or C=O bond of the isocyanate can act as a dienophile in hetero-Diels-Alder reactions. sigmaaldrich.com This type of reaction, where one or more heteroatoms are part of the 4π or 2π system, is a valuable method for synthesizing heterocyclic compounds. sigmaaldrich.com For example, aza-Diels-Alder reactions are used to create nitrogen-containing six-membered rings. nih.gov

The reaction of this compound as a dienophile with a suitable diene could lead to the formation of a pyridone-fused ring system. The regioselectivity of such reactions is governed by the electronic properties of the diene and the dienophile, as described by frontier molecular orbital (FMO) theory. researchgate.netrsc.org While specific examples of this compound in Diels-Alder reactions are not extensively detailed in the provided search results, the general principles of cycloaddition chemistry suggest its potential to participate in such transformations. researchgate.netnih.govresearchgate.netwilliams.eduillinois.edursc.org

1,3-Dipolar Cycloaddition Reactions

The isocyanate functional group, characterized by its cumulated double bond system (N=C=O), can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. organic-chemistry.org This type of reaction involves the combination of a 1,3-dipole with a π-system (the dipolarophile) to generate a five-membered heterocyclic ring in a concerted, pericyclic process. organic-chemistry.orgwikipedia.org In the context of this compound, the C=N bond of the isocyanate moiety serves as the 2π component for the cycloaddition.

These cycloadditions provide a powerful and direct route to a variety of five-membered heterocycles. nih.govnumberanalytics.com The regioselectivity and reactivity of these reactions are governed by frontier molecular orbital (FMO) theory, which considers the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the dipole and the dipolarophile. nih.gov

While specific studies detailing the 1,3-dipolar cycloadditions of this compound are not extensively documented in readily available literature, its reactivity can be predicted based on the well-established behavior of other organic isocyanates. Common 1,3-dipoles that react with isocyanates include nitrile oxides, azides, and nitrones. youtube.com For instance, the reaction with an azide (B81097) would be expected to yield a triazolinone derivative, while reaction with a nitrile oxide would produce an oxadiazolinone.

Table 1: Plausible 1,3-Dipolar Cycloaddition Reactions of this compound

| 1,3-Dipole | Dipolarophile System | Expected Product Class |

| Azide (R-N₃) | Isocyanate (C=N bond) | 1,2,3,4-Tetrazol-5-one |

| Nitrile Oxide (R-CNO) | Isocyanate (C=N bond) | 1,2,4-Oxadiazol-5-one |

| Nitrone (R₂C=N⁺(R)O⁻) | Isocyanate (C=N bond) | 1,2,4-Oxadiazolidin-5-one |

The reaction is a valuable tool in synthetic chemistry for constructing complex heterocyclic scaffolds from relatively simple precursors. rsc.orgresearchgate.net

Polymerization and Oligomerization Pathways of Isocyanatoquinolines

The isocyanate group is highly reactive and serves as a key functional group in polymerization chemistry, enabling the synthesis of a wide range of polymeric materials. chandra-asri.com This reactivity is central to the potential polymerization and oligomerization pathways for isocyanatoquinolines.

Isocyanates can undergo homopolymerization, although this is often a more controlled process than copolymerization. The most common homopolymerization pathway for isocyanates is cyclotrimerization, which is not a chain-growth polymerization in the traditional sense but results in a highly stable six-membered ring oligomer known as an isocyanurate. This reaction is typically promoted by specific catalysts, including certain amines, phosphines, or metal alkoxides.

The general mechanism involves the sequential addition of three isocyanate molecules to form a cyclic trimer. This process is highly efficient for many aryl isocyanates, and it is plausible that this compound could form the corresponding tris(quinolyl)isocyanurate under appropriate catalytic conditions. Linear homopolymers of isocyanates, known as polyisocyanates or 1-nylons, can also be formed, typically through anionic polymerization at low temperatures, but this is less common than cyclotrimerization.

The most significant application of isocyanates in polymer science is their use in step-growth copolymerization to form polyurethanes and polyureas. evitachem.com This involves the reaction of the isocyanate group with a co-monomer containing active hydrogen atoms.

Polyurethane Formation: this compound can react with polyols (molecules with two or more hydroxyl groups) in a polyaddition reaction. The nucleophilic attack of the hydroxyl group on the electrophilic carbon of the isocyanate results in the formation of a urethane (B1682113) linkage. When a di-isocyanate (or a molecule like this compound in reaction with a diol) is used, this process leads to the formation of a polyurethane polymer.

Polyurea Formation: Similarly, this compound can react with polyamines (molecules with two or more amine groups). The reaction between the isocyanate and the primary or secondary amine is typically very fast and results in a urea linkage. Using a diamine as the co-monomer with an isocyanate leads to the formation of a polyurea.

The properties of the resulting polymers can be tuned by carefully selecting the co-monomer, allowing for the creation of materials with a wide range of properties, from rigid solids to flexible elastomers. rsc.orgadvancedsciencenews.com

Table 2: Copolymerization Reactions of this compound

| Co-monomer Type | Functional Group | Linkage Formed | Polymer Class |

| Diol | R-OH | -NH-C(O)-O- | Polyurethane |

| Diamine | R-NH₂ | -NH-C(O)-NH- | Polyurea |

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis offers powerful methods for constructing complex molecular architectures and functionalizing organic molecules in ways that are otherwise difficult to achieve. mdpi.comfiveable.mesioc-journal.cn The this compound scaffold possesses multiple sites for potential catalytic transformations, including the quinoline ring system and the isocyanate group.

Annulation reactions, which involve the formation of a new ring onto a substrate, are a cornerstone of modern synthetic chemistry. masterorganicchemistry.com Transition metals, particularly rhodium and palladium, are frequently used to catalyze such transformations. researchgate.net

A notable study, while focused on the related 8-isocyanatoquinoline, highlights the potential for transition metal-catalyzed annulations within this family of compounds. nih.gov In this research, a nucleophilic addition of a bicyclo[1.1.0]butyl anion to 8-isocyanatoquinoline generated a dihydroquinoline intermediate. nih.govnih.gov This intermediate was then subjected to a rhodium(I)-catalyzed annulative rearrangement, leading to the formation of novel and complex bridged heterocyclic scaffolds (1-methylene-5-azacyclopropa[cd]indenes). nih.govnih.gov The mechanism is proposed to proceed through the formation of rhodium carbenoid and metallocyclobutane intermediates. nih.gov Such strain-release-driven rearrangements demonstrate a powerful strategy for rapidly building molecular complexity from isocyanatoquinoline precursors. nih.govnih.gov

Rearrangement reactions of functional groups catalyzed by transition metals are also well-established. wikipedia.orgmsu.eduorganic-chemistry.orgresearchgate.net For example, the Overman rearrangement uses mercury(II) or palladium(II) catalysts to facilitate a nih.govnih.gov-sigmatropic rearrangement of allylic imidates to allylic amines. organic-chemistry.org While not directly analogous, it underscores the ability of transition metals to promote complex intramolecular bond reorganizations, a principle that could be applied to derivatives of this compound.

Table 3: Example of a Rh(I)-Catalyzed Annulative Rearrangement

| Substrate Family | Catalyst | Reaction Type | Product Scaffold | Ref. |

| Bicyclo[1.1.0]butyl-substituted Dihydroquinolines | Rhodium(I) Complex | Annulative Rearrangement | 1-methylene-5-azacyclopropa[cd]indene | nih.govnih.gov |

(Note: The referenced study was performed on the 8-isocyanatoquinoline isomer).

Transition metal-catalyzed cross-coupling reactions are fundamental for forming C-C and C-heteroatom bonds, with reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings being central to modern synthesis. wikipedia.orgeie.grnih.gov In these reactions, a halide or triflate is typically used as the electrophilic coupling partner. wikipedia.orgnih.gov

The isocyanate group itself is not a typical reactive handle for these classic cross-coupling reactions in the same way a halide is. nih.gov It is generally considered a nucleophile acceptor or a precursor to other functional groups. However, the quinoline ring of this compound can be a platform for cross-coupling. For instance, a halo-substituted version of this compound could readily participate in palladium-catalyzed cross-coupling reactions. organic-chemistry.org

Alternatively, the isocyanate group could function as a directing group in C-H activation/functionalization reactions. organic-chemistry.org In such a scenario, a transition metal catalyst could coordinate in a way that is directed by the isocyanate (or a derivative like a urea), enabling the selective functionalization of a C-H bond at a specific position on the quinoline ring (e.g., at the C-3 or C-5 position). This activated position could then engage in a coupling reaction with another partner. This approach avoids using a pre-functionalized starting material and leverages the existing functionality to guide the reaction, a highly atom-economical strategy. incatt.nl

Computational Studies in Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. chemrxiv.orgarxiv.org For a molecule like this compound, computational studies allow for a deep understanding of its reactivity, the pathways it follows during reactions, and the electronic factors that govern its behavior. unirioja.es Methods such as Density Functional Theory (DFT) are frequently employed to model reaction systems, map potential energy surfaces, and identify crucial intermediates and transition states. unirioja.essoton.ac.uk This section delves into the computational approaches used to elucidate the reaction mechanisms of isocyanatoquinolines, focusing on the characterization of transition states, energy profiles, and the analysis of fundamental reactivity descriptors.

The core of understanding a reaction mechanism from a computational standpoint lies in mapping the potential energy surface (PES) that connects reactants to products. nih.gov This map features energy minima, corresponding to stable molecules like reactants, intermediates, and products, and first-order saddle points, known as transition states (TS). nih.govnih.gov The transition state represents the highest energy point along the most favorable reaction path, and the energy difference between the reactants and the transition state defines the activation energy (ΔG‡), a key determinant of the reaction rate. unirioja.es

A pertinent example of such an analysis is the computational study of the rhodium(I)-catalyzed annulative rearrangement of bicyclo[1.1.0]butane (BCB) adducts derived from isocyanatoquinolines. acs.orgcore.ac.uknih.gov While this specific study focused on 8-isocyanatoquinoline, the methodology and findings provide a direct framework for understanding the reactivity of the 4-isomer. Quantum mechanical DFT calculations were used to model the reaction pathway, validate X-ray structures, and clarify the intermediacy of species like rhodium carbenoids and metallocyclobutanes. core.ac.uk

The computational analysis identified the key transition states and intermediates in the catalytic cycle. core.ac.uk For instance, in the conversion of the BCB-adduct, the process was found to involve an initial coordination of the Rh(I) catalyst, followed by a double σ-bond insertion to form a Rh-carbenoid species. acs.orgnih.gov The energy barrier for this step was calculated to be the rate-determining step of the entire catalytic cycle. core.ac.uk

Table 1: Example Energy Profile Data for a Catalyzed Reaction This table is illustrative, based on typical data from computational studies of catalytic cycles like the one described for an isocyanatoquinoline isomer.

| Step | Species | Relative Free Energy (ΔG, kcal/mol) | Description |

| 1 | Reactants + Catalyst | 0.0 | Starting materials |

| Transition State 1 | [Reactant-Catalyst TS] | +29.1 | Rate-determining step (e.g., σ-bond insertion) |

| 2 | Intermediate 1 (e.g., Rh-carbenoid) | +5.2 | First stable intermediate |

| Transition State 2 | [Intermediate 1 -> 2 TS] | +15.8 | Transition state for subsequent rearrangement |

| 3 | Intermediate 2 (e.g., Metallocyclobutane) | -3.5 | Second stable intermediate |

| Transition State 3 | [Intermediate 2 -> Product TS] | +12.1 | Transition state leading to product formation |

| 4 | Products + Catalyst | -15.0 | Final products and regenerated catalyst |

Data modeled after findings in rhodium-catalyzed rearrangements. core.ac.uk

Such detailed energy profiles are crucial for rationalizing experimental observations, such as reaction yields and selectivity, and for designing more efficient catalysts or reaction conditions. chemrxiv.orgacs.org

To predict how and where a molecule will react, computational chemists use a set of tools derived from conceptual DFT known as reactivity descriptors. hackernoon.com These descriptors quantify the electronic properties of a molecule and pinpoint the atomic sites most susceptible to different types of chemical attack. rsc.org The most prominent among these are the Frontier Molecular Orbitals (FMOs) and Fukui functions. wikipedia.orgyoutube.com

Frontier Molecular Orbitals (FMOs)

FMO theory, developed by Kenichi Fukui, simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org

The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com

The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap implies higher reactivity. researchgate.net For this compound, the distribution of the HOMO would indicate the likely sites for electrophilic attack, while the LUMO distribution would highlight the sites susceptible to nucleophilic attack. The isocyanate group (-N=C=O) is strongly electron-withdrawing, which would significantly lower the energy of the LUMO and influence its distribution across the quinoline ring system, making the molecule a potent electrophile.

Fukui Functions

The Fukui function, ƒ(r), provides a more quantitative measure of reactivity at a specific atomic site within a molecule. hackernoon.comnih.gov It measures the change in electron density at a point r when the total number of electrons in the system changes. hackernoon.com By condensing these values onto individual atoms, one can predict site selectivity for different types of reactions: sobereva.com

ƒ+ : Predicts susceptibility to nucleophilic attack (where an electron is added).

ƒ- : Predicts susceptibility to electrophilic attack (where an electron is removed).

ƒ0 : Predicts susceptibility to radical attack .

Computational studies on the parent isoquinoline (B145761) ring system have shown that Fukui functions can be used to predict regioselectivity. researchgate.netresearchgate.net For electrophilic substitution on isoquinoline, calculations predict that carbons C5 and C8 are the most reactive sites. researchgate.net The introduction of the isocyanato group at the C4 position would alter the electron distribution. The strong electrophilicity of the isocyanate carbon itself would make it a primary site for nucleophilic attack. Concurrently, its electron-withdrawing nature would deactivate the quinoline ring towards electrophilic attack, but the relative reactivity of the remaining positions (e.g., C5, C8) would still be guided by the principles captured in the Fukui function.

Table 2: Illustrative Condensed Fukui Functions (ƒ-) for Electrophilic Attack on Isoquinoline This table presents representative data for the parent ring system to illustrate the concept.

| Atomic Site | Condensed Fukui Function (ƒ-) Value | Predicted Reactivity Rank for Electrophilic Attack |

| C1 | Low | Low |

| C3 | Low | Low |

| C4 | Moderate | Moderate |

| C5 | High | 1st |

| C6 | Low | Low |

| C7 | Low | Low |

| C8 | High | 2nd |

| N2 | Very Low | Not reactive |

Based on qualitative data from computational studies on isoquinoline. researchgate.netresearchgate.net The presence of a group at C4 would modify these values.

By combining the analysis of FMOs and Fukui functions, a comprehensive picture of the intrinsic reactivity of this compound can be constructed, guiding the prediction of its behavior in various chemical transformations. hackernoon.com

Applications of 4 Isocyanatoquinoline As a Versatile Synthetic Building Block

Synthesis of Complex Heterocyclic Architectures

The electrophilic nature of the isocyanate functional group makes 4-isocyanatoquinoline a prime candidate for reactions with a wide array of nucleophiles. This reactivity is the foundation for its use in constructing intricate heterocyclic systems, where the quinoline (B57606) moiety is fused with other rings or integrated into larger supramolecular structures.

Construction of Quinoline-Fused Heterocyclic Systems

The synthesis of fused-ring systems is a cornerstone of heterocyclic chemistry, often leading to compounds with significant biological activity. The reaction of isocyanates with molecules containing two nucleophilic sites is a classic strategy for building such fused architectures. This compound is a well-suited substrate for these types of cascade reactions. For instance, its reaction with binucleophiles like amidines or 2-amino-N-heterocycles can lead to the formation of quinoline-fused pyrimidines.

While direct examples utilizing this compound are not extensively documented in dedicated studies, the general reaction pathway is well-established. The process typically begins with the nucleophilic attack of an amino group onto the isocyanate carbon, forming a quinolinyl-urea intermediate. A subsequent intramolecular cyclization, often acid- or base-catalyzed, involving a second nucleophile within the partner molecule, results in the formation of a new heterocyclic ring fused to the quinoline core. This strategy has been successfully applied to generate a variety of pyrimido[4,5-b]quinoline and pyrazolo[3,4-d]pyrimidine derivatives from other quinoline precursors, highlighting the value of this scaffold. nih.govwikipedia.orgmdpi.comsharif.edusharif.edunih.gov For example, the synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been achieved by reacting 4-hydrazino-8-(trifluoromethyl)quinoline with various reagents, which then undergo cyclization. nih.gov

A plausible, though not explicitly demonstrated, reaction for this compound could involve its reaction with 2-aminopyridine. The initial product, a urea (B33335) derivative, could then undergo a cyclodehydration reaction to yield a quinolino[4,3-d]pyrimidine structure.

Table 1: Representative Synthesis of Fused Pyrimidines from Amino-Heterocycles (Analogous Pathway)

| Amino-Heterocycle Precursor | Reaction Partner | Catalyst/Conditions | Resulting Fused System | Reference |

|---|---|---|---|---|

| 6-Amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Aromatic Aldehydes, Dimedone | Fe3O4@nano-cellulose/Sb(V), 70°C | Pyrimido[4,5-b]quinoline | sharif.edu |

| 4-Hydrazino-8-(trifluoromethyl)quinoline | Urea or Thiourea (B124793) | Heating | Pyrazolo[3,4-d]pyrimidine | nih.gov |

| 6-Aminouracil | Aromatic Aldehydes, Barbituric Acid | Ball-milling, Solvent-free | Pyrido[2,3-d]pyrimidine | nih.gov |

Formation of Nitrogen-Containing Macrocycles and Cage Compounds

Macrocycles and cage compounds are of significant interest for their ability to act as hosts in host-guest chemistry, as sensors, or as catalysts. niscpr.res.in The synthesis of these large, cyclic structures often relies on high-dilution conditions to favor intramolecular or controlled intermolecular reactions over simple polymerization. Diisocyanates are frequently used building blocks that react with diamines or diols to form macrocyclic polyureas and polyurethanes, respectively.

By analogy, this compound can be envisioned as a key component in the synthesis of novel nitrogen-containing macrocycles. Its reaction with long-chain diamines would introduce the rigid, planar quinoline unit into a flexible macrocyclic framework. enamine.net Such structures, often referred to as cryptands or calixarenes depending on their shape and composition, could possess unique binding cavities. niscpr.res.inresearchgate.netmdpi.comnih.govsiesascs.edu.in For instance, the reaction of two equivalents of this compound with a suitable bis-amino-polyether under high dilution could yield a macrocycle containing two quinoline units linked by urea functionalities. The nitrogen atoms of the quinoline rings and the urea groups could serve as coordination sites for metal ions. While specific syntheses of this type with this compound are not prominent in the literature, the underlying principles of macrocyclization are well-established. enamine.net

Generation of Spiro- and Bridged Polycyclic Compounds

Spirocyclic and bridged compounds represent complex three-dimensional scaffolds that are increasingly sought after in drug discovery to explore new chemical space. The synthesis of these structures is challenging and often requires sophisticated multi-step strategies. whiterose.ac.ukrsc.orgnih.gov These strategies can include intramolecular cyclizations, formal [4+2] cycloadditions, or other cascade reactions. nii.ac.jp

The incorporation of this compound into such frameworks would likely involve its derivatization into a precursor suitable for a key ring-forming reaction. For example, a molecule containing the this compound moiety attached to a diene could potentially undergo an intramolecular Diels-Alder reaction, where the isocyanate group itself is not part of the cycloaddition but is carried along as a functional handle on the final bridged product. wikipedia.orgsigmaaldrich.com

Alternatively, a tandem reaction could be designed where a nucleophile with a pendant reactive group attacks the isocyanate. A subsequent intramolecular reaction could then form a spiro or bridged system. While plausible, the synthesis of such complex molecules starting directly from this compound is not a commonly reported transformation, and these architectures are typically accessed through other specialized routes. rsc.orgbeilstein-journals.org

Derivatization for Functional Materials and Polymers

The isocyanate group is exceptionally useful for covalently linking molecules to surfaces or for polymerization reactions. This makes this compound an attractive building block for creating advanced functional materials where the specific properties of the quinoline unit—such as fluorescence, metal chelation, or biological activity—can be imparted to a larger system.

Design and Synthesis of Quinoline-Containing Polymers and Copolymers

Polyureas and polyurethanes are important classes of polymers with a wide range of applications. They are typically synthesized via the step-growth polyaddition reaction of diisocyanates with diamines or diols. mdpi.comsphinxsai.com Aromatic polyureas are known for their high thermal stability and rigidity. sphinxsai.comnih.gov

This compound can be used as a monomer in such polymerizations to create novel quinoline-containing polymers. For example, its reaction with a diamine, such as hexamethylenediamine, would yield a polyurea. In this polymer, the quinoline units would be regularly spaced along the polymer backbone, connected by urea linkages.

(Quinoline-Urea Polymer Synthesis) n OCN-Qu + n H₂N-(CH₂)₆-NH₂ → [-C(=O)NH-Qu-NHC(=O)NH-(CH₂)₆-NH-]n (where Qu = quinoline-4-yl)

These polymers are expected to possess interesting properties. The quinoline moiety could confer fluorescence to the material, making it suitable for sensor applications. Furthermore, the nitrogen atom of the quinoline ring could act as a coordination site, allowing the polymer to bind with metal ions for use in catalysis or separation processes. While the synthesis of polyquinolines is known, it is often achieved through methods like the Friedländer condensation. tubitak.gov.trelsevierpure.com The use of this compound provides a direct route to polyureas and polyurethanes under different reaction conditions.

Table 2: Representative Polyurea Synthesis via Polyaddition (Analogous Pathway)

| Isocyanate Monomer | Amine Monomer | Polymer Type | Key Properties | Reference |

|---|---|---|---|---|

| Hexamethylene Diisocyanate (HMDI) | 4-Arylazo-1,3-benzenediamine | Colored Polyurea | Thermally stable, insoluble in common organic solvents. | sphinxsai.com |

| Various Diisocyanates | Diamino-dianhydrohexitols | Chiral Polyurea | Thermally stable. | nih.gov |

| N/A (Isocyanate-free route) | Urea, 1,10-Diaminodecane | Polyester Polyurea | Improved toughness and impact resistance. | mdpi.com |

Incorporation into Polymer Networks and Hybrid Materials

The high reactivity of the isocyanate group makes this compound an excellent agent for modifying the surfaces of other materials to create polymer networks and hybrid materials. edi-info.irmdpi.com

Polymer Grafting: this compound can be grafted onto existing polymer backbones that possess nucleophilic functional groups like hydroxyl (-OH) or amine (-NH₂) groups. For example, it can react with polymers such as poly(vinyl alcohol) or chitosan. This process covalently attaches the quinoline moiety as a side chain to the main polymer, a technique known as "grafting to". beilstein-journals.org This modification can dramatically alter the properties of the original polymer, introducing, for example, enhanced thermal stability or specific binding capabilities.

Hybrid Materials: Organic-inorganic hybrid materials combine the properties of both components, often leading to materials with enhanced performance. mdpi.comchalcogen.ro this compound can be used to functionalize the surface of inorganic materials like silica (B1680970) (SiO₂) or metal oxide nanoparticles. nih.govfrontiersin.orgmdpi.com The surface of silica, rich in silanol (B1196071) (Si-OH) groups, can be first treated with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce amine groups. Subsequent reaction with this compound would then covalently bind the quinoline unit to the silica surface via a stable urea linkage. Such quinoline-functionalized nanoparticles could be used as novel stationary phases in chromatography, as fluorescent labels in bioimaging, or as solid-supported catalysts. nih.govmdpi.comnih.govrsc.org

Precursors for Optoelectronic and Responsive Materials

The development of advanced materials with tailored optical and electronic properties is a cornerstone of modern technology. Organic optoelectronic materials, in particular, have garnered significant attention due to their potential in applications such as light-emitting diodes (LEDs), solar cells, and sensors. oaepublish.comresearchgate.net These materials' performance is intrinsically linked to their molecular structure, which governs their photophysical and electronic characteristics. rsc.org While direct applications of this compound in this field are not extensively documented, its chemical nature suggests significant potential as a precursor for such materials.

The isocyanate functionality of this compound allows for its facile incorporation into polymeric structures. Through reactions with polyols, polyamines, or other multifunctional monomers, quinoline-containing polymers can be synthesized. The quinoline moiety, a known chromophore, can impart desirable photophysical properties to the resulting polymer. By carefully selecting the co-monomers, the electronic properties of the material, such as the HOMO/LUMO levels, can be fine-tuned.

Furthermore, the quinoline ring system can be designed to interact with specific analytes, leading to changes in the material's optical or electronic output. This forms the basis for responsive materials, also known as "smart" polymers, which can alter their properties in response to external stimuli such as pH, temperature, or the presence of specific ions. jchemrev.comrsc.orgrsc.org The isocyanate group of this compound can be used to graft these responsive quinoline units onto polymer backbones, creating materials with sensing capabilities.

| Potential Application Area | Role of this compound | Key Structural Feature | Potential Outcome |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Precursor for emissive or charge-transport layers | Quinoline chromophore | Tunable emission color and improved charge mobility |

| Organic Photovoltaics (OPVs) | Component of donor or acceptor materials | Electron-deficient nature of the quinoline ring | Enhanced light absorption and charge separation |

| Chemosensors | Functional monomer for responsive polymers | Quinoline nitrogen as a binding site | Optical or electrical response to specific analytes |

Supramolecular Chemistry and Host-Guest Recognition

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. A key area within this field is host-guest chemistry, where a "host" molecule is designed to bind a specific "guest" molecule or ion. This compound has proven to be a valuable building block in the construction of sophisticated host molecules, particularly for anion recognition.

The isocyanate group of this compound readily reacts with primary amines to form urea functionalities. This reaction is highly efficient and allows for the construction of receptors containing multiple urea groups. Bis-urea architectures, where two urea groups are linked by a spacer, have been extensively studied for their ability to bind anions through hydrogen bonding.

The synthesis of quinoline-derived bis-urea receptors typically involves the reaction of this compound with a diamine. The quinoline units in these receptors can play multiple roles. They can act as rigid scaffolds to preorganize the urea binding sites, and their aromatic surfaces can engage in additional non-covalent interactions with the guest anion.

Quinoline-based bis-urea receptors have demonstrated remarkable efficacy in anion recognition and transport. The two urea groups create a binding pocket that is complementary in size and shape to various anions, such as chloride, bromide, and acetate. The binding strength can be modulated by altering the electronic properties of the quinoline ring or the nature of the spacer connecting the two urea moieties.

A particularly exciting application of these receptors is in the transmembrane transport of anions. This process is of significant biological relevance, as defects in natural anion transport channels are associated with diseases like cystic fibrosis. Synthetic anion transporters can mimic the function of these natural systems. Studies have shown that lipophilic quinoline-derived bis-urea receptors can embed within lipid bilayer membranes and facilitate the transport of anions across the membrane, a process that can be monitored using various spectroscopic techniques.

| Receptor Type | Synthetic Strategy | Target Anions | Key Findings |

|---|---|---|---|

| Quinoline-bis-urea receptors | Reaction of this compound with diamines | Chloride, Bromide, Acetate | Effective anion binding and transmembrane transport |

Scaffold Diversification and Chemical Library Generation

The quest for new drugs and functional materials often relies on the synthesis and screening of large collections of compounds, known as chemical libraries. Combinatorial chemistry and parallel synthesis are powerful strategies for the rapid generation of such libraries. nih.gov The highly reactive nature of this compound makes it an ideal starting point for creating diverse libraries of quinoline-containing molecules.

Combinatorial synthesis aims to produce a large number of compounds in a single process. nih.gov this compound can be used as a core building block in such syntheses. By reacting it with a diverse set of nucleophiles, such as amines, alcohols, and thiols, a library of quinoline derivatives with varying substituents can be quickly generated. This approach allows for the exploration of a large chemical space around the quinoline scaffold, which is valuable for identifying compounds with desired biological activities or material properties. For instance, the generation of diverse 4-aminoquinoline (B48711) libraries has been shown to be a fruitful strategy in the discovery of new antimalarial agents. nih.gov

Parallel synthesis involves the simultaneous synthesis of a series of individual compounds in separate reaction vessels. mt.com This technique is particularly useful for lead optimization in drug discovery, where a promising "hit" compound is systematically modified to improve its properties. enamine.net Starting with this compound, a focused library of analogs can be prepared by reacting it with a carefully selected set of building blocks. mdpi.com This allows for a systematic investigation of structure-activity relationships (SAR), providing valuable insights into how different functional groups influence the compound's performance. The robust and high-yielding nature of the isocyanate reaction makes it well-suited for automated parallel synthesis platforms.

| Synthesis Strategy | Key Feature of this compound | Library Type | Primary Application |

|---|---|---|---|

| Combinatorial Synthesis | High reactivity of the isocyanate group | Large, diverse libraries | Hit identification in drug discovery and materials science |

| Parallel Synthesis | Versatility for reaction with various nucleophiles | Focused analog libraries | Lead optimization and structure-activity relationship (SAR) studies |

Advanced Spectroscopic and Analytical Characterization for Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of 4-Isocyanatoquinoline, providing atom-level information on the connectivity and spatial arrangement of its constituent atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the seven protons on the quinoline (B57606) ring. The chemical shifts are influenced by the electron-withdrawing nature of the isocyanate group and the nitrogen atom within the heterocyclic ring. Protons closer to these groups are generally shifted downfield.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the ten carbon atoms of the molecule. The isocyanate carbon (-N=C=O) is expected to have a characteristic chemical shift in the range of 120-130 ppm. The aromatic carbons of the quinoline ring will appear in the typical aromatic region (approximately 110–150 ppm), with their precise shifts determined by their position relative to the nitrogen atom and the isocyanate substituent.

¹⁵N NMR Spectroscopy: While less common due to the low natural abundance of the ¹⁵N isotope (0.36%), ¹⁵N NMR can offer valuable data. Two distinct signals would be expected for this compound: one for the nitrogen atom in the quinoline ring and another for the nitrogen in the isocyanate group. This technique can be particularly useful for studying the electronic environment of the nitrogen atoms and for investigating intermolecular interactions.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Justification |

| C2 | 8.8 - 9.0 | 150 - 152 | Adjacent to ring nitrogen. |

| H2 | 8.8 - 9.0 | - | Adjacent to ring nitrogen. |

| C3 | 7.4 - 7.6 | 121 - 123 | Coupled to H2 and influenced by N. |

| H3 | 7.4 - 7.6 | - | Coupled to H2. |

| C4 | - | 138 - 140 | Substituted with electron-withdrawing NCO group. |

| C4a | - | 148 - 150 | Bridgehead carbon adjacent to N. |

| C5 | 8.0 - 8.2 | 129 - 131 | Peri-position to N, deshielded. |

| H5 | 8.0 - 8.2 | - | Peri-position to N, deshielded. |

| C6 | 7.6 - 7.8 | 127 - 129 | Typical aromatic region. |

| H6 | 7.6 - 7.8 | - | Typical aromatic region. |

| C7 | 7.8 - 8.0 | 130 - 132 | Typical aromatic region. |

| H7 | 7.8 - 8.0 | - | Typical aromatic region. |

| C8 | 8.1 - 8.3 | 128 - 130 | Influenced by proximity to N lone pair. |

| H8 | 8.1 - 8.3 | - | Influenced by proximity to N lone pair. |

| C8a | - | 147 - 149 | Bridgehead carbon. |

| NCO | - | 120 - 130 | Characteristic range for isocyanate carbons. chemicalbook.comdtic.milchemicalbook.com |

Note: These are predicted values based on known substituent effects on the quinoline ring system and typical ranges for isocyanate groups. Actual experimental values may vary.

To unambiguously assign the ¹H and ¹³C signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the quinoline ring, for example, between H2 and H3, and among the protons on the benzo-fused ring (H5, H6, H7, H8).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. This experiment would definitively link each proton signal to the carbon atom it is attached to (e.g., H2 to C2, H5 to C5).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying quaternary (non-protonated) carbons and for piecing together the molecular framework. For instance, H2 would show a correlation to C4 and C8a, and H5 would correlate to C4 and C7.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. In a rigid structure like the quinoline ring, NOESY can confirm assignments by showing correlations between protons on the same ring, such as between H3 and H5.

Vibrational Spectroscopy for Functional Group and Interaction Analysis

Vibrational spectroscopy techniques, including FT-IR and Raman, are essential for identifying functional groups and probing the molecular vibrations of this compound.

FT-IR spectroscopy is particularly effective for identifying the isocyanate functional group. The -N=C=O group exhibits a strong and sharp absorption band due to its asymmetric stretching vibration. spectroscopyonline.com This peak is highly characteristic and typically appears in a relatively clear region of the spectrum, making it an excellent diagnostic marker. researchgate.net Other expected vibrations include aromatic C-H stretching above 3000 cm⁻¹ and aromatic C=C and C=N stretching vibrations in the 1400-1650 cm⁻¹ region. researchgate.net

Interactive Table 2: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| -N=C=O Asymmetric Stretch | 2240 - 2285 | Strong, Sharp |

| Aromatic C=C/C=N Stretch | 1400 - 1650 | Medium-Strong |

| Aromatic C-H Bend (out-of-plane) | 700 - 900 | Strong |

Source: Data compiled from typical frequency ranges for aromatic isocyanates and quinoline derivatives. spectroscopyonline.compaint.orgspectroscopyonline.com

Raman spectroscopy provides complementary information to FT-IR. nih.gov While the asymmetric -N=C=O stretch is strong in the IR, the symmetric stretch may be more prominent in the Raman spectrum. The vibrations of the quinoline ring, particularly the ring breathing modes, are expected to produce strong and sharp signals in the Raman spectrum, providing a characteristic fingerprint for the molecule. nih.gov As a non-destructive technique that is insensitive to water, Raman spectroscopy is a valuable tool for in-situ monitoring or analysis of aqueous samples. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is the definitive method for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can distinguish the target compound from other molecules with the same nominal mass. nih.gov Techniques such as electrospray ionization (ESI) or electron ionization (EI) can be used to generate the molecular ion. The experimentally measured mass is then compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements.

Molecular Formula: C₁₀H₆N₂O

Calculated Monoisotopic Mass: 170.04801 u

An experimental HRMS measurement within a narrow tolerance (typically <5 ppm) of this theoretical value provides unambiguous confirmation of the molecular formula of this compound. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of molecules by fragmenting a specific ion and analyzing the resulting fragments. youtube.com In a typical MS/MS experiment, the molecular ion of this compound (C₁₀H₆N₂O) is first generated and isolated. This selected precursor ion is then subjected to collision-induced dissociation (CID), where it collides with neutral gas molecules, leading to fragmentation. youtube.com The resulting product ions are then mass-analyzed to generate a product ion spectrum.

The fragmentation pattern provides a veritable fingerprint of the molecule's structure. For the isoquinoline (B145761) core, fragmentation behavior is well-documented and often involves characteristic losses and cleavages. nih.govresearchgate.net The fragmentation of this compound is expected to be influenced by both the stable quinoline ring system and the reactive isocyanate group.

Expected Fragmentation Pathways:

Loss of Carbon Monoxide (CO): A primary and highly characteristic fragmentation pathway for isocyanates involves the neutral loss of a CO molecule (28 Da) from the isocyanate group (-N=C=O) to form a nitrene radical cation.

Quinoline Ring Fragmentation: Subsequent fragmentation would likely involve the quinoline ring system. Common fragmentation patterns for isoquinoline alkaloids include cleavage of the heterocyclic ring and loss of small neutral molecules like HCN. nih.govresearchgate.net

Formation of the Quinoline Cation: A stable fragment corresponding to the quinoline cation could also be expected, resulting from the cleavage of the C-N bond connecting the isocyanate group to the ring.

The elucidation of these pathways is critical for the structural confirmation of this compound in complex mixtures and for studying its reaction products.

Table 1: Proposed MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 170.05 | 142.05 | CO | Quinolin-4-ylnitrene radical cation |

| 170.05 | 128.05 | NCO | Quinoline radical cation |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Electronic Absorption (UV-Vis) and Emission Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule. youtube.commasterorganicchemistry.com For aromatic systems like this compound, the absorption spectrum is dominated by π → π* transitions within the quinoline ring system. The position (λmax), intensity (molar absorptivity, ε), and shape of the absorption bands are sensitive to the molecular structure, solvent, and conjugation. masterorganicchemistry.comyoutube.com

The quinoline moiety is the primary chromophore, and its characteristic absorption bands are expected to be present in the spectrum of this compound. The isocyanate group, while not a strong chromophore itself, can act as an auxochrome, potentially causing a slight shift (either bathochromic or hypsochromic) of the quinoline absorption bands and altering their intensities.

Photoinduced Processes and Excited State Dynamics

Upon absorption of a photon, a molecule is promoted to an electronically excited state. The subsequent relaxation processes are known as excited state dynamics. For quinoline derivatives, these processes can be complex and may include fluorescence, phosphorescence, intersystem crossing (ISC) to a triplet state, and non-radiative decay. nih.gov

The study of these dynamics often involves time-resolved spectroscopy to monitor the lifetime and decay pathways of the excited state. rsc.org For this compound, photoexcitation could potentially lead to several outcomes:

Fluorescence: Emission of light from the lowest singlet excited state (S₁) back to the ground state (S₀). The fluorescence spectrum would be mirror-imaged to the absorption spectrum.

Intersystem Crossing: Transition from the singlet excited state to a triplet excited state (T₁). This process is often enhanced in molecules containing heteroatoms.

Photochemical Reaction: The excited state molecule may have sufficient energy to undergo chemical reactions, such as dissociation or rearrangement. The high reactivity of the isocyanate group makes it a potential site for photoinduced reactions.

Understanding these dynamics is crucial for applications in photochemistry and materials science, where the light-induced behavior of molecules is exploited. nih.gov

Electronic Structure and Band Gap Analysis

The electronic structure of a molecule, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), dictates its electronic and optical properties. jsst.jp The energy difference between the HOMO and LUMO is the band gap, which corresponds to the energy of the lowest electronic transition observed in the UV-Vis spectrum. researchgate.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for calculating the electronic structure and predicting the band gap of molecules like this compound. mdpi.com These calculations can provide insights into:

HOMO-LUMO Distribution: Visualizing the spatial distribution of the HOMO and LUMO can indicate regions of electron density that are involved in electronic transitions and chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the π-system of the quinoline ring, while the LUMO may have contributions from both the ring and the isocyanate group.

Band Gap Energy: The calculated band gap energy can be correlated with the experimentally observed λmax from UV-Vis spectroscopy, aiding in the interpretation of the spectrum. jsst.jp

Table 2: Expected Electronic Properties of this compound

| Property | Expected Characteristic | Method of Determination |

|---|---|---|

| Primary Chromophore | Quinoline Ring | UV-Vis Spectroscopy |

| Expected λmax | ~280-320 nm (π → π* transitions) | UV-Vis Spectroscopy |

| HOMO-LUMO Gap | Corresponds to the lowest energy absorption band | DFT Calculations, UV-Vis Spectroscopy |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, one can calculate an electron density map and build an atomic model of the molecule. nih.gov

A successful crystallographic analysis of this compound would provide unambiguous information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoline ring and the geometry of the isocyanate substituent. mdpi.com

Conformation: The orientation of the isocyanate group relative to the quinoline ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions such as π-π stacking or weak hydrogen bonds that govern the solid-state structure. mdpi.com

This detailed structural information is invaluable for understanding the compound's physical properties and for rationalizing its reactivity in the solid state. The primary challenge for this technique is often the growth of single crystals of sufficient size and quality. nih.gov

Table 3: Crystallographic Data Obtainable for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. |

| Bond Lengths (Å) | Precise distances between bonded atoms. |

| Bond Angles (°) | Angles formed by three connected atoms. |

Advanced Hyphenated Analytical Techniques (e.g., LC-MS for reaction monitoring)

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing complex mixtures. Liquid Chromatography-Mass Spectrometry (LC-MS) is a prime example, combining the powerful separation capabilities of LC with the sensitive and selective detection of MS. lcms.cz

LC-MS is an ideal tool for the real-time monitoring of chemical reactions involving this compound. shimadzu.com For instance, in a reaction where this compound is reacted with a nucleophile (e.g., an alcohol or amine) to form a carbamate (B1207046) or urea (B33335) derivative, LC-MS can be used to:

Track Reactant Consumption: Monitor the decrease in the signal intensity of the this compound peak over time.

Monitor Product Formation: Observe the increase in the peak corresponding to the desired product.

Identify Intermediates and Byproducts: Detect and tentatively identify any transient intermediates or unwanted side products formed during the reaction. nih.gov

This is typically achieved by repeatedly injecting small aliquots of the reaction mixture into the LC-MS system at specific time intervals. shimadzu.com The resulting data allows for the determination of reaction kinetics and optimization of reaction conditions (e.g., temperature, catalyst loading, reaction time). The use of selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can enhance the sensitivity and selectivity for the specific compounds of interest. nih.gov

Computational and Theoretical Investigations of 4 Isocyanatoquinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-isocyanatoquinoline, offering insights into its electronic landscape and energetic characteristics. These calculations are performed by solving the Schrödinger equation, albeit with approximations, to model the behavior of electrons within the molecule.

Density Functional Theory (DFT) Studies: Electronic Structure, Bonding, and Energetics

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the ground-state properties of a system.